molecular formula C13H16ClNO B8677434 1-Benzylpiperidine-4-carbonyl chloride CAS No. 108297-01-4

1-Benzylpiperidine-4-carbonyl chloride

Cat. No.: B8677434
CAS No.: 108297-01-4
M. Wt: 237.72 g/mol
InChI Key: PMOIXSCKTPAQIZ-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Characteristics

1-Benzylpiperidine-4-carbonyl chloride has the molecular formula C13H16ClNOC_{13}H_{16}ClNO and a molecular weight of 237.72 g/mol. The compound features a benzyl group attached to the nitrogen of the piperidine ring and a carbonyl chloride functional group at the 4-position, enhancing its reactivity compared to similar compounds. Its structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its acyl chloride functionality allows for nucleophilic acyl substitution reactions, facilitating the formation of amides and other derivatives. The compound's reactivity is particularly useful in:

  • Synthesis of Piperidine Derivatives : It can be transformed into various piperidine derivatives, which are essential scaffolds in medicinal chemistry.
  • Formation of Complex Molecules : The compound can participate in multi-step synthetic routes to create more complex molecules with desired pharmacological properties .

Medicinal Chemistry

Research indicates that compounds with structures similar to this compound exhibit significant pharmacological properties, particularly in influencing central nervous system functions. While specific biological activity data for this compound is limited, related piperidine derivatives have been studied for their potential as analgesics and psychoactive agents. Notable applications include:

  • Antiviral Activity : Some studies suggest that derivatives of piperidine compounds can inhibit viral infections, such as influenza H1N1. The benzyl moiety appears critical for maintaining biological activity against viruses .
  • Pain Management : Certain piperidine derivatives have shown promise as analgesics, with studies indicating their effectiveness in pain models .

Chemical Research

In chemical research, this compound is utilized for:

  • Interaction Studies : Understanding its reactivity and potential biological effects through interaction studies helps elucidate its role in drug development processes.
  • Synthetic Routes Development : Researchers explore various synthetic methods to produce this compound efficiently, emphasizing conditions that yield high purity products suitable for further applications .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of related piperidine compounds:

  • A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited potent inhibitory activity against influenza virus through specific interactions with hemagglutinin fusion peptides .
  • Research on phosphodiesterase inhibitors indicates that modifications on piperidine structures can lead to significant therapeutic advancements for conditions like chronic obstructive pulmonary disease and neuropsychological disorders .

Properties

CAS No.

108297-01-4

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-benzylpiperidine-4-carbonyl chloride

InChI

InChI=1S/C13H16ClNO/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

PMOIXSCKTPAQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)Cl)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzylpiperidine-4-carboxylic acid (29 g, 0.13 mol) dissolved in DCM (300 ml), cooled to 0° C. and added oxalyl chloride (17.3 ml, 0.2 mol). Catalytic amount of DMF was added to this mixture and stirred at rt for 2 h. After 2 h, DCM removed on rotavapour and co-distilled the residue two times with DCM to obtain 1-benzylpiperidine-4-carbonyl chloride quantitatively. 2-Amino-4-bromophenol (23 g, 0.12 mol) dissolved in DCM and added pyridine (11.5 g, 0.15 mol) under nitrogen atmosphere. This mixture stirred at rt for 30 mins and added 1-benzylpiperidine-4-carbonyl chloride (29 g, 0.12 mol) in DCM (100 ml). After continuing stirring at rt for 2 h, DCM was removed on the rotavapour to obtain the titled compound (47.6 g), which was used in the next step without further purification.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.278 g (0.00127 mol) of 1-benzylpiperidine-4-carboxylic acid was boiled at reflux in 5 ml of oxalyl chloride for 2 hrs. The excess oxalyl chloride was distilled off. The residue was taken up twice in toluene and concentrated each time. 0.3 g (99%) of 1-benzylpiperidine-4-carboxylic acid chloride was obtained as a pale beige solid. This was dissolved in 20 ml of toluene, treated with 0.265 ml (0.0019 mol) of triethylamine and 0.17 g (0.00165 mol) of benzyl alcohol and boiled at reflux for 18 hrs. After removal of the solvent the residue was chromatographed on silica gel with ether/hexane (1:2) as the eluent. 0.246 g (80%) of benzyl 1-benzylpiperidin-4-carboxylate was obtained as a yellow oil. MS: me/e=310 (C2H23NO2+).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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